[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid [1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 807614-94-4
VCID: VC0152555
InChI: InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23)
SMILES: CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol

[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid

CAS No.: 807614-94-4

Reference Standards

VCID: VC0152555

Molecular Formula: C19H16ClNO4

Molecular Weight: 357.8 g/mol

[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid - 807614-94-4

CAS No. 807614-94-4
Product Name [1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
IUPAC Name 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
Standard InChI InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23)
Standard InChIKey PXXTUBBLCCJTKH-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O
Canonical SMILES CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O
Synonyms 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid;_x000B_[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic Acid; Indomethacin Impurity E
PubChem Compound 12049649
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator